molecular formula C14H26BNO2 B13525884 1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine

1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine

Cat. No.: B13525884
M. Wt: 251.17 g/mol
InChI Key: ZTDXIJRTTLCMDL-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine is a chemical compound that features a piperidine ring substituted with an ethyl group and a boron-containing dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine typically involves the reaction of piperidine derivatives with boronic acid or boronate esters. The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine involves its interaction with molecular targets through its boron-containing moiety. This interaction can lead to the formation of boron-oxygen or boron-nitrogen bonds, which are crucial in various catalytic and biological processes. The compound can also participate in electron transfer reactions, influencing various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the boron-containing dioxaborolane group.

Properties

Molecular Formula

C14H26BNO2

Molecular Weight

251.17 g/mol

IUPAC Name

1-ethyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine

InChI

InChI=1S/C14H26BNO2/c1-6-16-9-7-12(8-10-16)11-15-17-13(2,3)14(4,5)18-15/h11H,6-10H2,1-5H3

InChI Key

ZTDXIJRTTLCMDL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CC2)CC

Origin of Product

United States

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